Advanced Synthetic Applications and Physicochemical Profiling of 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)
Advanced Synthetic Applications and Physicochemical Profiling of 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2)
Executive Summary
In modern drug discovery and advanced materials science, the strategic selection of aryl halide building blocks dictates the success of downstream cross-coupling architectures. 2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is a highly specialized, multi-functionalized aromatic scaffold[1]. Featuring an ortho-methyl group for steric modulation and a meta-butoxy group for electronic tuning, this compound serves as a critical intermediate in the synthesis of conformationally locked pharmaceuticals and high-efficiency Organic Light-Emitting Diode (OLED) materials.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, upstream synthetic protocols, and downstream catalytic dynamics.
Physicochemical Profiling & Structural Logic
Understanding the intrinsic properties of 2-Bromo-4-butoxy-1-methylbenzene is essential for predicting its behavior in complex catalytic cycles. The molecule consists of a central benzene ring functionalized with a methyl group at C1, a bromine atom at C2, and a lipophilic butoxy chain at C4[2].
Fundamental Chemical Properties
| Property | Value | Scientific Implication |
| CAS Number | 1856706-97-2[2] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₁H₁₅BrO[2] | Indicates a high degree of lipophilicity due to the aliphatic tail. |
| Molecular Weight | 243.14 g/mol [2] | Optimal mass for serving as a fragment in larger API syntheses. |
| SMILES String | CC1=CC=C(OCCCC)C=C1Br[2] | Confirms the 1,2,4-substitution pattern (ortho-methyl, meta-butoxy relative to Br). |
| Storage Conditions | Sealed in dry, 2-8°C[2] | Prevents slow oxidative degradation of the ether linkage. |
Electronic and Steric Causality
The reactivity of this aryl bromide in Palladium-catalyzed cross-coupling is governed by two competing vectors:
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Steric Hindrance (Ortho-Methyl): The methyl group at the C1 position sits directly adjacent (ortho) to the C-Br bond. This creates a sterically demanding environment that requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the initial oxidative addition of Pd(0).
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Electronic Modulation (Meta-Butoxy): The butoxy group is a strong electron-donating group (+M effect). However, because it is positioned meta to the bromine atom, its electron-donating resonance effects do not directly increase the electron density at the C-Br carbon. This is highly advantageous: it preserves the electrophilicity of the C-Br bond, ensuring rapid oxidative addition while still providing overall electron richness to the final coupled product.
Upstream Synthesis: Self-Validating Protocol
While commercially available[3], 2-Bromo-4-butoxy-1-methylbenzene can be synthesized de novo via a highly efficient Williamson ether synthesis starting from 3-bromo-4-methylphenol. This protocol is designed as a self-validating system, utilizing specific workup steps to ensure the removal of reaction byproducts that could poison downstream transition-metal catalysts.
Reaction Workflow
Figure 1: Williamson ether synthesis workflow for CAS 1856706-97-2.
Step-by-Step Methodology
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Deprotonation: Charge a flame-dried, argon-purged round-bottom flask with 3-bromo-4-methylphenol (1.0 equiv) and anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
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Causality: K₂CO₃ is chosen over stronger bases like NaH because the pKa of the phenol (~10) allows for complete deprotonation without the risk of side reactions. DMF is utilized to solvate the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion.
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Alkylation: Stir the suspension at room temperature for 30 minutes until a slight color change indicates phenoxide formation. Add 1-bromobutane (1.2 equiv) dropwise via syringe.
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Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Monitor the consumption of the starting phenol via TLC (Hexanes/EtOAc 9:1) or GC-MS.
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Quench and Phase Separation: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
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Critical Purification Step (Self-Validation): Wash the combined organic layers with a 5% aqueous LiCl solution or brine at least five times.
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Causality: DMF readily partitions into the organic layer and will severely inhibit crystallization and downstream Pd-catalysis. Repeated aqueous washes strictly eliminate residual DMF.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product (CAS 1856706-97-2) is typically obtained as a high-purity oil (>98% purity) suitable for immediate use.
Downstream Applications: Cross-Coupling Dynamics
The primary utility of 2-Bromo-4-butoxy-1-methylbenzene lies in its performance as an electrophile in Palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig aminations.
Atropisomerism in Pharmaceuticals
When coupled with sterically hindered aryl boronic acids, the ortho-methyl group of CAS 1856706-97-2 forces the resulting biaryl system out of planarity. This restricted rotation creates atropisomers —stable conformational isomers. In kinase inhibitor development, locking a molecule into a specific non-planar conformation drastically increases its binding affinity to the target protein's hydrophobic pocket while reducing off-target toxicity.
Triplet Energy Management in OLEDs
In the synthesis of host materials for phosphorescent OLEDs, planar molecules tend to stack (π-π stacking), leading to excimer formation and a catastrophic drop in quantum efficiency. By incorporating the 2-methyl-4-butoxy-phenyl moiety, materials scientists induce a permanent twist in the polymer backbone. This breaks conjugation just enough to maintain a high triplet energy (
Catalytic Cycle Dynamics
Figure 2: Suzuki-Miyaura catalytic cycle highlighting steric requirements.
Protocol for Suzuki-Miyaura Coupling with CAS 1856706-97-2:
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Combine 2-Bromo-4-butoxy-1-methylbenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a Schlenk tube.
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Add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).
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Causality: The high ligand-to-palladium ratio ensures the formation of the active mono-ligated Pd(0) species, which is highly nucleophilic and capable of inserting into the sterically hindered C-Br bond.
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Evacuate and backfill with Argon (3x). Add degassed Toluene/Water (5:1 v/v).
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Heat at 100°C for 12 hours. The biphasic system allows the inorganic base to continuously dissolve and activate the boronic acid for transmetalation without degrading the organic-soluble Pd catalyst.
Conclusion
2-Bromo-4-butoxy-1-methylbenzene (CAS 1856706-97-2) is far more than a simple aryl halide; it is a precision-engineered building block. By leveraging its specific ortho/meta substitution pattern, researchers can exert profound control over the 3D architecture and electronic properties of next-generation therapeutics and optoelectronic materials.
References
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Chemikart. "2-Bromo-4-butoxy-1-methylbenzene | ChemScene | Chemikart." Chemikart Active Pharmaceutical Ingredients. Available at: [Link]
